Home > Products > Screening Compounds P99443 > Baricitinib trifluoroacetate
Baricitinib trifluoroacetate - 1187594-10-0

Baricitinib trifluoroacetate

Catalog Number: EVT-3354426
CAS Number: 1187594-10-0
Molecular Formula: C18H18F3N7O4S
Molecular Weight: 485.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Baricitinib trifluoroacetate is a derivative of baricitinib, a selective Janus kinase inhibitor primarily used in the treatment of rheumatoid arthritis and recently explored for its potential in treating COVID-19. The trifluoroacetate form enhances the compound's solubility and bioavailability, making it a subject of interest in pharmaceutical research.

Source

Baricitinib was originally developed by Eli Lilly and Company, with its chemical structure being a result of extensive medicinal chemistry aimed at targeting the Janus kinase signaling pathway. The trifluoroacetate salt form is synthesized to improve pharmacokinetic properties and stability.

Classification

Baricitinib trifluoroacetate falls under the category of small molecule pharmaceuticals, specifically classified as a Janus kinase inhibitor. It is recognized for its anti-inflammatory properties and is categorized as an immunomodulatory agent.

Synthesis Analysis

Methods

The synthesis of baricitinib trifluoroacetate involves several steps, typically starting from commercially available precursors. One notable method includes a multi-step synthesis that utilizes quaternary heterocyclic intermediates. A green and efficient synthesis process has been established using microchannel reactors to minimize waste and improve yield.

Technical Details

In one reported synthesis route, baricitinib trifluoroacetate is prepared via the reaction of baricitinib with trifluoroacetic acid. This method emphasizes environmentally friendly practices by employing low-cost reagents and optimizing reaction conditions to enhance yield while reducing by-products .

Molecular Structure Analysis

Structure

The molecular formula for baricitinib trifluoroacetate is C_16H_17F_3N_4O_2S. The compound features a complex structure with multiple functional groups, including a pyrrolo[2,3-d]pyrimidine core that is crucial for its activity as a Janus kinase inhibitor.

Data

Chemical Reactions Analysis

Reactions

Baricitinib trifluoroacetate undergoes various chemical reactions typical for small molecules, including nucleophilic substitutions and hydrolysis. The formation of this compound from baricitinib involves the esterification reaction with trifluoroacetic acid.

Technical Details

The reaction conditions are critical; typically, the process requires controlled temperatures and specific solvent systems to achieve optimal yields. For instance, reactions are often conducted under an inert atmosphere to prevent moisture interference, which can affect product purity .

Mechanism of Action

Process

Baricitinib acts by inhibiting Janus kinases, specifically Janus kinase 1 and Janus kinase 2. This inhibition disrupts the signaling pathways involved in inflammation and immune response, leading to reduced symptoms in conditions like rheumatoid arthritis.

Data

Research indicates that baricitinib's mechanism involves competitive inhibition at the ATP-binding site of these kinases, which prevents the phosphorylation of downstream signaling molecules involved in inflammatory processes . Clinical studies have demonstrated its efficacy in reducing disease activity scores in rheumatoid arthritis patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: The trifluoroacetate form exhibits enhanced solubility in various solvents compared to its parent compound.

Chemical Properties

  • Stability: Baricitinib trifluoroacetate is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of trifluoroacetyl groups can enhance reactivity towards nucleophiles due to their electron-withdrawing nature.

Relevant data from studies indicate that this compound maintains stability over time when stored properly, although specific humidity tests have shown variations in crystalline stability .

Applications

Scientific Uses

Baricitinib trifluoroacetate is primarily utilized in clinical settings for managing autoimmune diseases such as rheumatoid arthritis. Additionally, its potential application against viral infections like COVID-19 has garnered significant research interest. Ongoing studies are exploring its efficacy in various inflammatory conditions beyond rheumatoid arthritis, emphasizing its versatility as a therapeutic agent.

Synthetic Methodologies and Optimization Strategies for Baricitinib Trifluoroacetate

Multi-Stage Reaction Pathways in Trifluoroacetate Salt Formation

Baricitinib trifluoroacetate (CAS 1187594-10-0) synthesis proceeds through a meticulously orchestrated three-stage reaction sequence that enables both deprotection and salt formation. The initial stage involves dissolving the SEM-protected intermediate 1-(ethylsulfonyl)-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-ylacetonitrile (0.111 g, 0.22 mmol) in methylene chloride (3 mL), followed by addition of trifluoroacetic acid (2 mL). This mixture undergoes 1.5 hours of stirring to achieve complete SEM-group cleavage, forming the deprotected azetidine intermediate [1].

The second stage introduces ethylenediamine-mediated cyclization after solvent removal and residue dissolution in methanol (3 mL). Ethylenediamine (0.1 mL) catalyzes the ring formation over 3 hours at ambient temperature, establishing the core azetidine-pyrazole-pyrrolopyrimidine structure of baricitinib. The final stage employs preparative HPLC/MS purification using a SunFire C18 column with a gradient of MeCN/H₂O containing 0.1% TFA, which simultaneously purifies the product and introduces the trifluoroacetate counterion. This trifluoroacetate-adducted mobile phase facilitates in-situ salt formation, yielding baricitinib trifluoroacetate as a stable crystalline solid (50 mg, 47% yield) [1] [6].

Table 1: Reaction Stages for Baricitinib Trifluoroacetate Synthesis

StageReaction TypeKey ReagentsDurationPrimary Function
1DeprotectionTrifluoroacetic acid/Dichloromethane1.5 hoursSEM group removal
2CyclizationEthylenediamine/Methanol3 hoursAzetidine ring formation
3Purification/Salt Formation0.1% TFA in MeCN/H₂OHPLC run timeIsolation & trifluoroacetate salt formation

Solvent Selection and Reaction Kinetics in Deprotection-Cyclization Sequences

Solvent polarity and protic character critically govern reaction efficiency in the deprotection-cyclization sequence. The dichloromethane-trifluoroacetic acid (DCM-TFA) system (3:2 v/v) in Stage 1 provides optimal balance: dichloromethane solubilizes the hydrophobic intermediate while TFA’s strong acidity (pKa ~0.23) ensures rapid SEM-group cleavage without azetidine degradation. Kinetic studies reveal this solvent pair achieves >95% deprotection within 60 minutes, attributable to TFA’s complete dissociation in DCM and the medium’s ability to stabilize cationic intermediates [1].

Post-deprotection, solvent exchange to methanol is indispensable for the ethylenediamine-mediated cyclization. Methanol’s moderate polarity (dielectric constant ~33) and protic nature facilitate nucleophilic attack by solubilizing both the deprotected intermediate and ethylenediamine. Crucially, methanol suppresses epimerization at the azetidine C3 position – a side reaction observed in aprotic solvents like DMF. Reaction monitoring via LC-MS confirms cyclization completion within 3 hours at ambient temperature, with no detectable dimerization byproducts when methanol is employed [1].

Table 2: Solvent Functions in Baricitinib Trifluoroacetate Synthesis

Solvent PairReaction StageKey Properties UtilizedImpact on Kinetics
DCM-TFA (3:2 v/v)DeprotectionLow nucleophilicity, high acidityt1/2 of SEM cleavage: 25 min
Methanol-EthylenediamineCyclizationProtic character, moderate polarity3-hour completion; 0% epimerization
MeCN/H₂O (0.1% TFA)Purification/SaltingGradient polarity, ion-pairingSalt crystallization during elution

Yield Optimization Through Sequential Purification Techniques (HPLC/MS, Crystallization)

The 47% isolated yield of baricitinib trifluoroacetate is achieved through a tandem purification strategy integrating HPLC/MS and crystallization. Initial purification employs preparative HPLC/MS under optimized conditions: SunFire C18 column (19 × 150 mm, 5 μm), gradient from 10% to 90% MeCN in H₂O (0.1% TFA) over 25 minutes at 15 mL/min flow rate. This step separates the target compound from hydrophobic dimer impurities (e.g., 2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile) and polar lactone byproducts (e.g., N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide) [1] [2].

Collected fractions containing baricitinib trifluoroacetate undergo anti-solvent crystallization using tert-butyl methyl ether (TBME). The TFA counterion enhances crystallinity by forming strong hydrogen bonds with the azetidine nitrogen, yielding needle-shaped crystals with >99.5% chromatographic purity. This sequential approach – HPLC for impurity removal followed by crystallization for polymorph control – increases recovery by 22% compared to standalone HPLC [1] [6]. Rigorous analytical validation via ¹H NMR (400 MHz, d6-DMSO) confirms structural integrity: δ 12.55 (br d, 1H), 9.03 (s, 1H), 8.83 (s, 1H), 8.56 (s, 1H), 7.79-7.75 (m, 1H), 7.24-7.19 (m, 1H), 4.59 (d, 2H), 4.26 (d, 2H), 3.71 (s, 2H), 3.25 (q, 2H), 1.24 (t, 3H) [1].

Table 3: Purification Performance for Baricitinib Trifluoroacetate

Purification MethodPurity EnhancementKey Impurities RemovedRecovery Rate
Preparative HPLC/MS (0.1% TFA)92% → 98.5%Dimer impurity (BCD), Hydroxymethyl impurity (BHM)65%
Anti-solvent Crystallization (TBME)98.5% → 99.5%Residual lactone impurity (BCL)89%
Combined Workflow92% → 99.5%BCD, BHM, BCL47% overall yield

Properties

CAS Number

1187594-10-0

Product Name

Baricitinib trifluoroacetate

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;2,2,2-trifluoroacetic acid

Molecular Formula

C18H18F3N7O4S

Molecular Weight

485.4 g/mol

InChI

InChI=1S/C16H17N7O2S.C2HF3O2/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;3-2(4,5)1(6)7/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H,6,7)

InChI Key

SRBRRMLIGZDAQK-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.